1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol
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Overview
Description
1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol is an organic compound characterized by its aromatic ring substituted with a methoxy group and a methyl group, along with a tertiary alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-methoxy-3-methylphenol with an appropriate alkylating agent under basic conditions. One common method is the reaction of 4-methoxy-3-methylphenol with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form the corresponding ketone.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and selectivity. The tertiary alcohol group may also play a role in its reactivity and biological activity.
Comparison with Similar Compounds
- 1-(4-Methoxy-3-methylphenyl)-1-propanone
- 1-(4-Methoxy-3-methylphenyl)-2-methyl-1-propanone
- 4-(4-Methoxy-3-methylphenyl)-4-oxobutenoic acid
Uniqueness: 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol is unique due to its specific substitution pattern on the aromatic ring and the presence of a tertiary alcohol group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9-7-10(8-12(2,3)13)5-6-11(9)14-4/h5-7,13H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKZLKQUUBJHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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